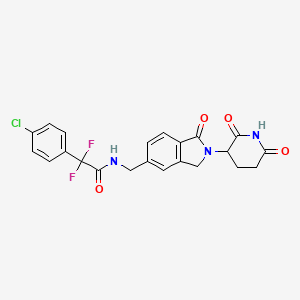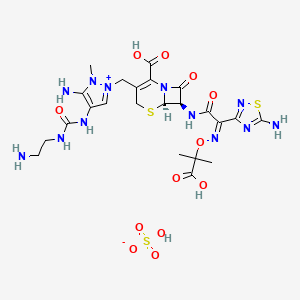
Sulfate de céftolozane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
What is Ceftolozane sulfate?
Ceftolozane is a fifth-generation cephalosporin antibiotic having (5-amino-4-[(2-aminoethyl)carbamoyl]amino-1-methyl-1H-pyrazol-2-ium-2-yl)methyl and [(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(2-carboxypropan-2-yl)oxy]iminoacetyl]amino side groups located at positions 3 and 7 respectively.
Ceftolozane sulfate is a new antibiotic combination that contains ceftolozane and amoxicillin-clavulanic acid. It is a beta-lactam antibacterial that targets penicillin-binding proteins of bacteria (PBPs).
Mechanism of cefotaxime sulfate
Ceftolozane Sulfate binds with the PBP in the bacteria cell wall through competitive inhibition. This prevents the formation of an antibiotic inhibitor complex with the enzyme cell wall synthesis. It also inhibits protein synthesis and cell division. The agent is also effective against both Gram-positive as Gram-negative bacteria. Ceftolozane Sulfate has been proven effective against methicillin-resistant Staphylococcus aureus strains (MRSA) and Pseudomonas Aeruginosa strains. These are two of the most common causes of hospital-acquired infections.
Uses of Ceftolozane Sulfate
Ceftolozane Sulfate can be used to treat urinary tract infections.
Applications De Recherche Scientifique
Traitement des infections à Gram négatif résistantes aux antibiotiques
Le sulfate de céftolozane, souvent associé au tazobactam, a été utilisé en pratique clinique pour traiter les infections à Gram négatif résistantes aux antibiotiques {svg_1}. Ces infections constituent un risque sérieux pour la santé publique mondiale, en particulier dans les milieux de soins de santé {svg_2}. Le composé a montré une efficacité contre les Enterobacterales résistants et Pseudomonas aeruginosa {svg_3}.
Traitement des infections respiratoires
Les infections respiratoires représentent une part importante des infections traitées par le this compound {svg_4}. Ces infections représentaient 52,9 % des infections déclarées dans une étude {svg_5}.
Traitement des infections urinaires (IU)
Le this compound a été utilisé pour traiter les IU, qui représentaient 14,9 % des infections déclarées dans une étude {svg_6}.
Traitement des infections intra-abdominales (IIA)
Les IIA représentaient 10,1 % des infections déclarées traitées par le this compound {svg_7}.
Traitement de la bactériémie
Le this compound a été utilisé pour le traitement de la bactériémie, une affection caractérisée par la présence de bactéries dans la circulation sanguine {svg_8}. Le composé a montré des résultats favorables en termes de taux de guérison ou de succès clinique et de taux de guérison ou d'éradication microbiologique {svg_9}.
Alternative au standard de soins (SoC)
Le this compound offre une alternative efficace au standard de soins pour le traitement de diverses infections {svg_10}. Dans des études comparatives, il s'est avéré aussi efficace que les régimes à base d'aminoglycosides ou de polymyxines, et dans certains cas, significativement plus efficace {svg_11}.
Mécanisme D'action
Target of Action
Ceftolozane sulfate, also known as CXA-101 or FR264205, primarily targets penicillin-binding proteins (PBPs) . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for antibacterial drugs .
Mode of Action
Ceftolozane sulfate exerts its bactericidal activities by interfering with bacterial cell wall synthesis . It binds to the penicillin-binding proteins, inhibiting the cross-linking of peptidoglycan, a critical component of the bacterial cell wall . This inhibition leads to the weakening of the cell wall, causing the bacterial cell to burst and die .
Biochemical Pathways
The primary biochemical pathway affected by ceftolozane sulfate is the bacterial cell wall synthesis pathway . By binding to penicillin-binding proteins, ceftolozane sulfate prevents the formation of a strong, protective cell wall, leaving the bacteria vulnerable to osmotic pressure . This results in the lysis and death of the bacterial cell .
Action Environment
The efficacy and stability of ceftolozane sulfate can be influenced by various environmental factors. For instance, the presence of beta-lactamase enzymes in the bacterial cell can degrade ceftolozane, reducing its effectiveness . When combined with tazobactam, a beta-lactamase inhibitor, ceftolozane sulfate can exhibit enhanced activity against beta-lactamase-producing bacteria . This combination allows ceftolozane sulfate to treat a broader range of bacterial infections and resistant organisms .
Analyse Biochimique
Biochemical Properties
Ceftolozane sulfate plays a crucial role in biochemical reactions by exerting bactericidal activities against susceptible gram-negative and gram-positive infections. It achieves this by interfering with bacterial cell wall synthesis. When combined with tazobactam, it further enhances its activity against beta-lactamase enzyme-producing bacteria, which are typically resistant to beta-lactam antibiotics . The compound interacts with penicillin-binding proteins (PBPs), which are essential for peptidoglycan cross-linking in bacterial cell wall synthesis, leading to inhibition of cell wall synthesis and subsequent bacterial cell death .
Cellular Effects
Ceftolozane sulfate affects various types of cells and cellular processes by inhibiting essential PBPs required for bacterial cell wall synthesis. This inhibition results in the weakening and eventual collapse of bacterial cell walls, leading to bacterial cell death . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily observed in bacterial cells, where it disrupts normal cellular functions and leads to cell death .
Molecular Mechanism
The molecular mechanism of action of ceftolozane sulfate involves binding interactions with PBPs, which are crucial for bacterial cell wall synthesis. By inhibiting these proteins, ceftolozane sulfate prevents the cross-linking of peptidoglycan chains, leading to the weakening and collapse of the bacterial cell wall . Additionally, the combination with tazobactam protects ceftolozane from degradation by beta-lactamase enzymes, allowing it to act against bacteria that would otherwise be resistant .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ceftolozane sulfate have been observed to change over time. The compound demonstrates stability and maintains its bactericidal activity over extended periods. Degradation can occur under certain conditions, affecting its long-term efficacy . In vitro and in vivo studies have shown that ceftolozane sulfate can have long-term effects on bacterial cellular function, leading to sustained inhibition of bacterial growth and survival .
Dosage Effects in Animal Models
The effects of ceftolozane sulfate vary with different dosages in animal models. Time-kill experiments and animal infection models have demonstrated that the pharmacokinetic–pharmacodynamic index best correlated with ceftolozane’s in vivo efficacy is the percentage of time in which free plasma drug concentrations exceed the minimum inhibitory concentration of a given pathogen . At higher doses, ceftolozane sulfate has been associated with decreased auditory startle response in postnatal day 60 male pups and increased incidence of stillbirths .
Metabolic Pathways
Ceftolozane sulfate is primarily eliminated via urinary excretion, with over 92% of the compound being excreted unchanged . The metabolic pathways involved include interactions with various enzymes and cofactors that facilitate its excretion. The compound’s activity against beta-lactamase-producing bacteria is enhanced by the presence of tazobactam, which inhibits the degradation of ceftolozane by these enzymes .
Transport and Distribution
Ceftolozane sulfate demonstrates linear pharmacokinetics, with a mean plasma half-life of 2.3 hours and a steady-state volume of distribution ranging from 13.1 to 17.6 liters . The compound exhibits low plasma protein binding (20%) and is primarily distributed within the extracellular fluid. Its transport and distribution within cells and tissues are facilitated by its interactions with various transporters and binding proteins .
Subcellular Localization
The subcellular localization of ceftolozane sulfate is primarily within the bacterial cell wall, where it exerts its bactericidal effects by inhibiting PBPs . The compound’s activity is directed towards the bacterial cell wall, leading to the disruption of cell wall synthesis and subsequent bacterial cell death . There are no specific targeting signals or post-translational modifications that direct ceftolozane sulfate to other compartments or organelles within bacterial cells .
Propriétés
| Ceftolozane belongs to the cephalosporin class of antibacterial drugs. Ceftolozane exerts antibacterial effects, preventing the formation of cell walls that protect bacteria from injury and confer resistance to some antibiotics. Its antibacterial activity is also mediated through ceftolozane binding to penicillin-binding proteins (PBPs), which are required for peptidoglycan cross-linking for bacterial cell wall synthesis. As a result of cell wall synthesis inhibition, bacterial cells are killed, treating various infections. Ceftolozane has a particularly high affinity to the penicillin-binding proteins for Pseudomonas aeruginosa and Escherichia coli as well as Klebsiella pneumoniae and other enteric bacteria. In particular, a high affinity has been seen in vitro for penicillin-binding proteins 1b, 1c, 2, and 3 when compared to other antibiotics, ceftazidime and imipenem. | |
Numéro CAS |
936111-69-2 |
Formule moléculaire |
C23H32N12O12S3 |
Poids moléculaire |
764.8 g/mol |
Nom IUPAC |
(6R,7R)-3-[[3-amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate |
InChI |
InChI=1S/C23H30N12O8S2.H2O4S/c1-23(2,20(40)41)43-31-11(15-30-21(26)45-32-15)16(36)29-12-17(37)35-13(19(38)39)9(8-44-18(12)35)6-34-7-10(14(25)33(34)3)28-22(42)27-5-4-24;1-5(2,3)4/h7,12,18,25H,4-6,8,24H2,1-3H3,(H7,26,27,28,29,30,32,36,38,39,40,41,42);(H2,1,2,3,4)/b31-11+;/t12-,18-;/m1./s1 |
Clé InChI |
UJDQGRLTPBVSFN-GZGOMJRCSA-N |
SMILES isomérique |
CC(C)(C(=O)O)O/N=C(\C1=NSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)O.OS(=O)(=O)[O-] |
SMILES |
CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)O.OS(=O)(=O)[O-] |
SMILES canonique |
CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)O.OS(=O)(=O)[O-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
FR-264205; FR264205; FR 264205; Ceftolozane sulfate; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate](/img/structure/B606510.png)
![Tert-butyl [4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]phenyl] carbonate](/img/structure/B606511.png)

![1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone](/img/structure/B606513.png)
![1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone;hydrochloride](/img/structure/B606514.png)
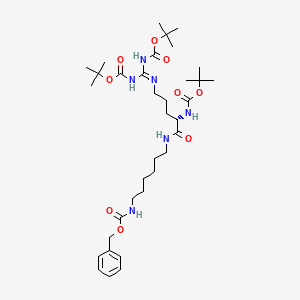
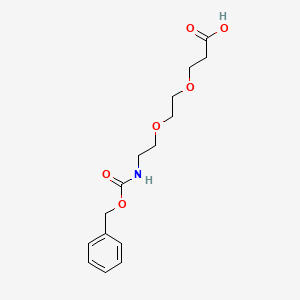
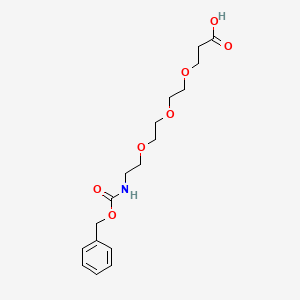
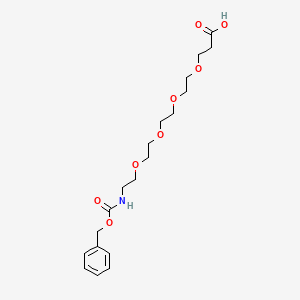
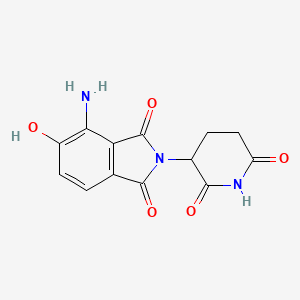

![4-methyl-2-[4-(trifluoromethyl)phenyl]-N-[2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]-1,3-thiazole-5-carboxamide](/img/structure/B606529.png)
